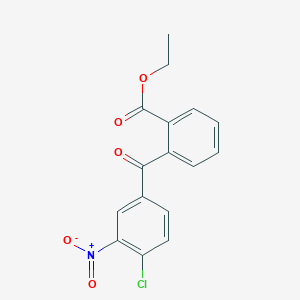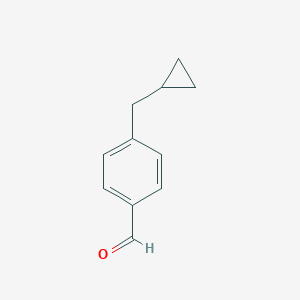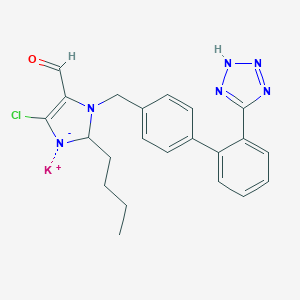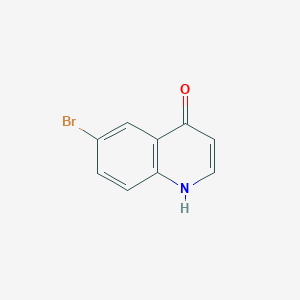
6-Bromoquinolin-4-Ol
Vue d'ensemble
Description
“6-Bromoquinolin-4-Ol” is a chemical compound with the molecular formula C8H5BrN2O . It has an average mass of 225.042 Da and a monoisotopic mass of 223.958511 Da .
Synthesis Analysis
The synthesis of new 6-Bromoquinolin-4-Ol derivatives was studied using the Chan–Lam coupling method . This method utilized different types of solvents (protic, aprotic, and mixed solvents) and bases . Commercially available 6-bromoquinolin-4-ol was reacted with different types of aryl boronic acids along with Cu (OAc) 2 .
Molecular Structure Analysis
The molecular structure of “6-Bromoquinolin-4-Ol” consists of a benzene ring fused with a pyridine moiety . It has a density of 1.8±0.1 g/cm3, a boiling point of 428.8±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “6-Bromoquinolin-4-Ol” include cyclization and substitution reactions . The Chan–Lam coupling methodology was used, which involves the reaction of aryl boronic acids with 6-bromoquinolin-4-ol .
Physical And Chemical Properties Analysis
“6-Bromoquinolin-4-Ol” has a molar refractivity of 48.8±0.5 cm3, a polar surface area of 41 Å2, and a polarizability of 19.4±0.5 10-24 cm3 . It also has a surface tension of 59.0±7.0 dyne/cm and a molar volume of 123.5±7.0 cm3 .
Applications De Recherche Scientifique
Antibacterial Agent Development
6-Bromoquinolin-4-Ol: and its derivatives have shown promising results as antibacterial agents. They have been tested against ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA) . The derivatives synthesized through Chan–Lam coupling have exhibited varying degrees of antibacterial activity, with some showing high potency. This suggests potential for developing new antibacterial drugs to combat resistant strains of bacteria.
Biochemical Research
In biochemical research, 6-Bromoquinolin-4-Ol serves as a crucial intermediate for synthesizing various biologically active compounds. Its role in the synthesis of functionalized phenoxy quinolines, which are significant in studying biochemical pathways and interactions, is particularly noteworthy .
Material Science
The compound’s utility extends to material science, where its derivatives can be used to create novel materials with specific antibacterial properties. This application is particularly relevant in the development of medical devices and coatings that require sterility .
Environmental Science
While direct applications in environmental science are not explicitly detailed in the available literature, the antibacterial properties of 6-Bromoquinolin-4-Ol derivatives could be leveraged for environmental decontamination and as part of water treatment processes to eliminate harmful bacterial contaminants .
Analytical Chemistry
6-Bromoquinolin-4-Ol: can be used in analytical chemistry as a reagent or a standard for calibrating instruments and validating methods, especially in the context of pharmaceutical analysis where precise measurements of compound concentrations are crucial .
Industrial Applications
In the industrial sector, 6-Bromoquinolin-4-Ol is utilized as an intermediate in the synthesis of complex organic molecules. Its role in coupling reactions is essential for constructing larger, more complex structures that are used in various pharmaceutical and fine chemical applications .
Safety And Hazards
“6-Bromoquinolin-4-Ol” may be harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid getting it in eyes, on skin, or on clothing, and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
6-bromo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLBNOHKHRAXKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00932579 | |
| Record name | 6-Bromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoquinolin-4-Ol | |
CAS RN |
145369-94-4 | |
| Record name | 6-Bromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-4-hydroxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the antibacterial properties of 6-Bromoquinolin-4-Ol derivatives and how were they assessed?
A: Research suggests that 6-Bromoquinolin-4-Ol derivatives possess antibacterial activity, particularly against ESBL-producing Escherichia coli (ESBL E. coli) and Methicillin-resistant Staphylococcus aureus (MRSA). [] This activity was evaluated using the agar well diffusion method at varying concentrations (10-50 mg/well). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using the broth dilution method. []
Q2: How does the structure of 6-Bromoquinolin-4-Ol derivatives influence their antibacterial activity?
A: The structure of 6-Bromoquinolin-4-Ol derivatives significantly impacts their antibacterial activity. Studies demonstrated that modifications at the 6th position of the quinoline ring, specifically incorporating different aryl groups via Chan-Lam coupling, resulted in varying levels of activity against ESBL E. coli and MRSA. Molecular docking studies provided insights into binding energies and interactions with potential target sites. []
Q3: What computational chemistry methods were employed to study 6-Bromoquinolin-4-Ol and its derivatives?
A: Density Functional Theory (DFT) calculations using the basis set PBE0-D3BJ/def2-TZVP/SMD water level were employed to determine the structural and physical properties of synthesized 6-Bromoquinolin-4-Ol derivatives. [] These calculations provided information on energy gaps (ranging from 4.93 to 5.07 eV), offering insights into their electronic properties and potential reactivity. []
Q4: Beyond antibacterial activity, what other applications have been explored for 6-Bromoquinolin-4-Ol?
A: 6-Bromoquinolin-4-Ol serves as a crucial building block in synthesizing more complex molecules with potential biological activities. It acts as a key intermediate in producing compounds like 6-bromo-4-iodoquinoline, [] which is further utilized in developing PI3K/mTOR inhibitors such as GSK2126458. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B142335.png)
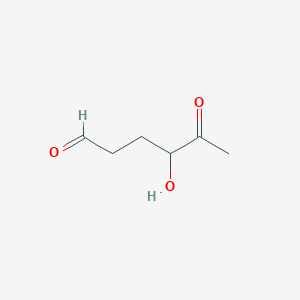

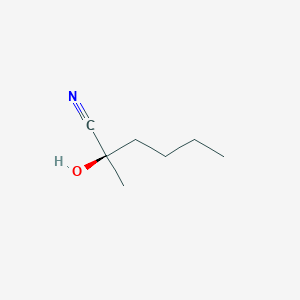
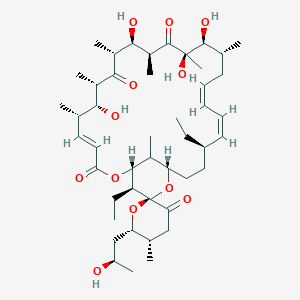

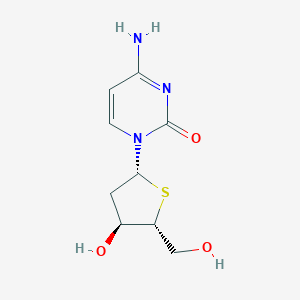
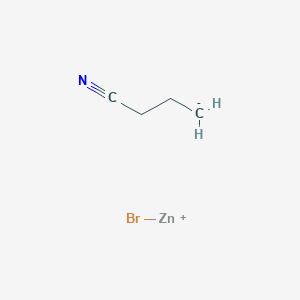
![[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B142361.png)
![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)](/img/structure/B142365.png)
